An In-depth Technical Guide to the Physical Properties of Methyl Pyrimidine-4-carboxylate
An In-depth Technical Guide to the Physical Properties of Methyl Pyrimidine-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl pyrimidine-4-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds. Its pyrimidine (B1678525) core is a key structural motif in numerous biologically active molecules, including nucleobases. A thorough understanding of its physical properties is essential for its effective use in research and development, particularly in areas such_as reaction optimization, purification, formulation, and quality control. This technical guide provides a comprehensive overview of the known physical properties of methyl pyrimidine-4-carboxylate, detailed experimental protocols for their determination, and an analysis of its spectroscopic characteristics.
Core Physical Properties
The physical characteristics of methyl pyrimidine-4-carboxylate are summarized in the table below. These properties are crucial for predicting its behavior in various solvents and under different temperature and pressure conditions.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆N₂O₂ | [1][2][3] |
| Molecular Weight | 138.12 g/mol | [1][2][3] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 63 °C | [1] |
| Boiling Point | 224 °C | [1] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (25 mg/ml), and PBS (pH 7.2) (10 mg/ml). | [3] |
| CAS Number | 2450-08-0 | [1][2][3] |
| SMILES | COC(=O)c1ccncn1 | [3] |
Experimental Protocols
Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized experimental protocols for measuring the key physical properties of solid organic compounds like methyl pyrimidine-4-carboxylate.
Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
Principle: A small, finely powdered sample of the compound is heated slowly and uniformly in a capillary tube. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.
Apparatus:
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Melting point apparatus (e.g., Thiele tube with heating oil or a digital melting point device)
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Capillary tubes (sealed at one end)
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Thermometer
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Mortar and pestle
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Spatula
Procedure:
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Sample Preparation: A small amount of dry methyl pyrimidine-4-carboxylate is finely ground using a mortar and pestle.
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Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. A sample height of 2-3 mm is sufficient.
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Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the melting point apparatus.
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Heating: The apparatus is heated gently. The rate of heating should be slow (1-2 °C per minute) as the temperature approaches the expected melting point.
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Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.
Determination of Boiling Point
While methyl pyrimidine-4-carboxylate is a solid at room temperature, its boiling point is a key characteristic for purification by distillation under reduced pressure or for understanding its thermal stability.
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For small quantities, the Siwoloboff method is commonly used.
Apparatus:
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Thiele tube or other heating bath
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Small test tube (fusion tube)
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Capillary tube (sealed at one end)
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Thermometer
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Heating source (e.g., Bunsen burner or heating mantle)
Procedure:
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Sample Preparation: A small amount of methyl pyrimidine-4-carboxylate is placed in the fusion tube.
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Capillary Insertion: A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the sample.
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Apparatus Setup: The fusion tube is attached to a thermometer and placed in the heating bath.
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Heating: The bath is heated gradually. As the temperature rises, air trapped in the capillary tube will expand and escape as a stream of bubbles.
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Observation: The heating is stopped when a continuous and rapid stream of bubbles emerges from the capillary. The liquid is allowed to cool.
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Recording: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.
Determination of Solubility
Solubility is a crucial property for selecting appropriate solvents for reactions, recrystallization, and formulation.
Principle: The solubility of a solute in a solvent is determined by observing the formation of a homogeneous solution at a specific temperature.
Apparatus:
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Test tubes
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Vortex mixer or stirring rod
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Graduated pipettes or cylinders
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Balance
Procedure:
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Qualitative Assessment: A small, known amount of methyl pyrimidine-4-carboxylate (e.g., 10 mg) is placed in a test tube.
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Solvent Addition: A small volume of the solvent to be tested (e.g., 1 mL) is added.
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Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period.
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Observation: The mixture is observed to see if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions. If not, it is considered insoluble or sparingly soluble.
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Quantitative Measurement: To determine the precise solubility (e.g., in mg/mL), a saturated solution is prepared by adding an excess of the solid to a known volume of the solvent. The mixture is stirred until equilibrium is reached. The undissolved solid is then filtered off, and the concentration of the solute in the filtrate is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC after solvent evaporation).
Spectroscopic Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic compounds.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for methyl pyrimidine-4-carboxylate are not publicly available in the searched databases, the expected chemical shifts can be predicted based on the structure and data from similar pyrimidine derivatives.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyrimidine ring and the three protons of the methyl ester group. The aromatic protons would likely appear as distinct signals in the downfield region (typically δ 7-9 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the carboxylate group. The methyl protons of the ester group would appear as a sharp singlet in the upfield region (typically δ 3.5-4.0 ppm).
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¹³C NMR: The carbon NMR spectrum would show six distinct signals. The carbonyl carbon of the ester group would be the most downfield signal (around δ 160-170 ppm). The carbons of the pyrimidine ring would appear in the aromatic region (δ 120-160 ppm), with their specific shifts influenced by the positions of the nitrogen atoms and the substituent. The methyl carbon of the ester would be the most upfield signal (around δ 50-60 ppm).
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
Expected Absorptions:
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C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the carbonyl group of the ester.
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C-O Stretch: An absorption band for the C-O single bond of the ester is expected around 1200-1300 cm⁻¹.
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C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyrimidine ring are expected in the 1400-1600 cm⁻¹ region.
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C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Fragmentation:
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Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (138.12 g/mol ) is expected.
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Fragmentation: Common fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 107, or the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 79.
Conclusion
This technical guide has provided a detailed overview of the core physical properties of methyl pyrimidine-4-carboxylate, along with standardized experimental protocols for their determination. The tabulated data and procedural outlines are intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. The included spectroscopic analysis, while predictive in the absence of published spectra, offers a foundational understanding for structural confirmation and purity assessment. A thorough grasp of these physical and spectroscopic properties is paramount for the successful application of this versatile chemical intermediate in scientific research and industrial processes.
